molecular formula C14H23NO2S B6641262 3-Methyl-1-[1-(4-methylsulfinylphenyl)ethylamino]butan-2-ol

3-Methyl-1-[1-(4-methylsulfinylphenyl)ethylamino]butan-2-ol

Cat. No. B6641262
M. Wt: 269.40 g/mol
InChI Key: QGWHURADGGVIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-[1-(4-methylsulfinylphenyl)ethylamino]butan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MMB or MMB-2201 and is a synthetic cannabinoid that acts as a potent agonist of the CB1 and CB2 receptors.

Mechanism of Action

MMB-2201 acts as a potent agonist of the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in maintaining homeostasis in the body. Activation of these receptors by MMB-2201 leads to the release of neurotransmitters such as dopamine and serotonin, resulting in the various physiological and biochemical effects observed.
Biochemical and Physiological Effects:
MMB-2201 has been found to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation, decrease anxiety and depression-like behaviors, and improve cognitive function. Additionally, MMB-2201 has been found to have neuroprotective effects, which may make it a potential treatment for various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MMB-2201 in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows for precise modulation of the endocannabinoid system, which can be beneficial in studying various physiological and biochemical processes. However, the use of MMB-2201 in lab experiments is limited by its potential for abuse and dependence. Therefore, researchers must exercise caution when handling and administering this compound.

Future Directions

There are several future directions for research on MMB-2201. One area of interest is its potential as a treatment for addiction and substance abuse disorders. Additionally, further research is needed to determine the long-term effects of MMB-2201 on the endocannabinoid system and its potential as a treatment for various neurological disorders. Finally, more studies are needed to determine the safety and efficacy of MMB-2201 in humans, which will be crucial in determining its potential as a therapeutic agent.

Synthesis Methods

The synthesis of MMB-2201 involves the reaction of 5-fluoro MDMB-PICA with 4-methylsulfinylphenylacetone in the presence of a Lewis acid catalyst. This results in the formation of MMB-2201, which is then purified through column chromatography. The purity of the final product is confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

MMB-2201 has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anti-inflammatory, and anxiolytic effects in preclinical studies. Additionally, MMB-2201 has shown promise as a potential treatment for various neurological disorders such as multiple sclerosis and epilepsy. Its ability to modulate the endocannabinoid system has also led to research on its potential as a treatment for addiction and substance abuse disorders.

properties

IUPAC Name

3-methyl-1-[1-(4-methylsulfinylphenyl)ethylamino]butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2S/c1-10(2)14(16)9-15-11(3)12-5-7-13(8-6-12)18(4)17/h5-8,10-11,14-16H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWHURADGGVIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(C)C1=CC=C(C=C1)S(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-[1-(4-methylsulfinylphenyl)ethylamino]butan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.